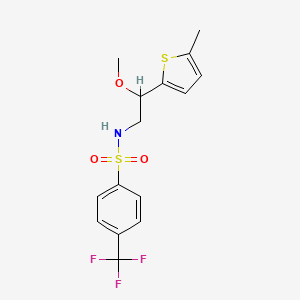

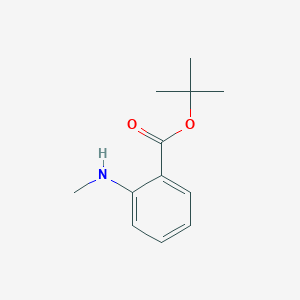

![molecular formula C16H23N3O4S B2969380 6-甲基-4-[2-(4-甲基哌啶-1-基)-2-氧代乙基]硫代基-2-氧代-1H-嘧啶-5-甲酸乙酯 CAS No. 946253-04-9](/img/structure/B2969380.png)

6-甲基-4-[2-(4-甲基哌啶-1-基)-2-氧代乙基]硫代基-2-氧代-1H-嘧啶-5-甲酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

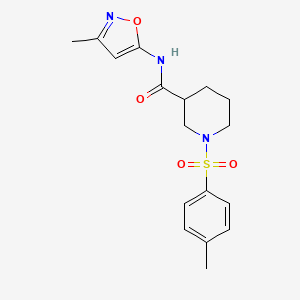

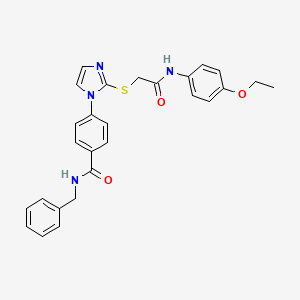

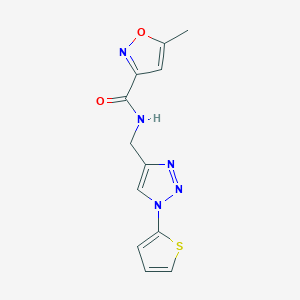

Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity . Compounds like ethyl 6-methyl-4-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-2-oxo-1H-pyrimidine-5-carboxylate belong to a group of esters of 2-oxo- and 1,2,3,4-tetrahydropyrimidine-5-carboxylic acids, which exhibit a wide spectrum of biological activities .

Molecular Structure Analysis

The molecular structure of similar compounds is often analyzed using techniques such as 1HNMR, 13CNMR, and X-Ray diffraction analysis . The dihydropyrimidine ring, a common feature in these compounds, often adopts a screw-boat conformation .Chemical Reactions Analysis

The chemical reactions involving similar compounds are often complex and involve multiple steps. For instance, in one synthesis process, piperazine was added to a solution of a precursor compound and potassium carbonate in CHCl3 .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds are often analyzed using techniques such as FT-IR, UV-visible spectroscopy, and HRMS .科学研究应用

Medicinal Chemistry

Pyrimidine and purine derivatives are key scaffolds in drug discovery due to their broad applications. Some have been FDA-approved for treatments in the last decade .

Therapeutic Applications

These derivatives are used in thyroid drugs, leukemia treatment, and synthesis of other substituted pyrimidines. They also have plant growth regulatory, herbicidal, and antitumor activities .

Antimicrobial and Antiviral Uses

Pyrimidine structures are utilized in antimicrobial and antiviral therapies due to their structural diversity and synthetic accessibility .

Anti-inflammatory and Analgesic Effects

Pyrimidine derivatives show potential as anti-inflammatory agents with high potency and minimum toxicity. They inhibit inflammatory mediators like PGE 2, NO, NF-κB, IL-1β, IL-6, TNF-α, and leukotrienes .

Anticancer Potential

These compounds exert anticancer effects through various mechanisms, including inhibiting protein kinases essential for cell growth and metabolism .

Antioxidant Activity

Pyrimidine derivatives also exhibit antioxidant activity, which is crucial in preventing oxidative stress-related diseases .

作用机制

The mechanism of action of similar compounds often involves interactions with various biological targets. For example, some compounds have shown promising neuroprotective and anti-inflammatory properties . They inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

未来方向

属性

IUPAC Name |

ethyl 6-methyl-4-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-2-oxo-1H-pyrimidine-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O4S/c1-4-23-15(21)13-11(3)17-16(22)18-14(13)24-9-12(20)19-7-5-10(2)6-8-19/h10H,4-9H2,1-3H3,(H,17,18,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YINNTSRBDNLEAH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=O)N=C1SCC(=O)N2CCC(CC2)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 6-methyl-4-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-2-oxo-1,2-dihydropyrimidine-5-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(cyclopentylthio)-7-(3,4-dimethoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2969299.png)

![2-[(2-Hydroxyethyl)sulfanyl]-5-nitrobenzoic acid](/img/structure/B2969301.png)

![Tert-butyl N-[3-(4-formyl-2-methylphenoxy)propyl]carbamate](/img/structure/B2969308.png)

![5-((2,4-Dichlorophenyl)(piperidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2969310.png)

![N-(1-cyanocyclohexyl)-2-[3-(trifluoromethyl)piperidin-1-yl]acetamide](/img/structure/B2969313.png)

![N'-(3-Chloro-2-methylphenyl)-N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]oxamide](/img/structure/B2969320.png)